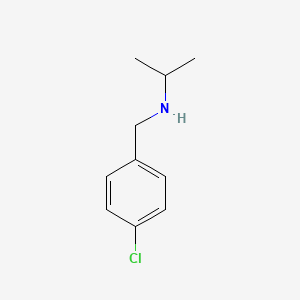

(4-Chlorobenzyl)isopropylamine

Übersicht

Beschreibung

“(4-Chlorobenzyl)isopropylamine” is a chemical compound with the molecular formula C10H14ClN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of compounds similar to “(4-Chlorobenzyl)isopropylamine” has been reported in the literature. For instance, the reaction of Co (NCS)2 with 4- (4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co (NCS)2 (4- (4-chlorobenzyl)pyridine)4 (1) and [Co (NCS)2 (4- (4-chlorobenzyl)pyridine)2]n (2) . Another study reported the synthesis of a new dye 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA) with liquid crystalline properties using the Williamson method .Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid has been reported, which involves the use of hypochlorite as an oxidant . Another study reported the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid in micellar media by Cr(VI) .Physical And Chemical Properties Analysis

“(4-Chlorobenzyl)isopropylamine” has a molecular formula of C10H14ClN and a molecular weight of 183.68 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Unnatural Amino Acids

Isopropylamine, a component of (4-Chlorobenzyl)isopropylamine, has been utilized in the asymmetric synthesis of unnatural amino acids. This process involves ω-transaminase-catalyzed amino group transfer between α-keto acids and isopropylamine. Such amino acids have various applications in pharmaceuticals and biotechnology (Park, Dong, & Shin, 2013).

Synthesis of Gemini Cationic Surfactants

Isopropylamine has been used in synthesizing a novel Gemini cationic surfactant, which shows potential as a corrosion inhibitor for aluminum alloys in acidic solutions. This surfactant has been characterized for its structure, surface activity, and inhibition efficiencies (Du, Chen, Liu, & Hu, 2018).

Synthesis of Dichloro-1-phenyl-1-alkanones

Research has been conducted on synthesizing N-(2,2-Dichloro-1-phenylalkylidene)isopropylamines, which offers an easy access to 2,2-dichloro-1-phenyl-1-alkanones. These compounds have significance in the development of pharmaceuticals and agrochemicals (Kimpe, Coppens, Welch, & Corte, 1990).

Structural Studies of Salts

Isopropylamine has been used to synthesize various salts with organic acids. These salts have been structurally characterized using X-ray crystallography, providing insights into molecular interactions and supramolecular architecture (Wen, Zhang, Xu, Sun, Ye, Jin, & Wang, 2015).

Crystal Structure of Isopropylamine Octahydrate

The crystal structure of isopropylamine octahydrate has been determined, which contributes to the understanding of clathrate-type hydrogen-bonded frameworks. Such studies are essential for applications in materials science and crystallography (McMullan, Jeffrey, & Panke, 1970).

Isopropylaminium 2-carboxy-4,5-dichlorobenzoate

The proton-transfer compound of isopropylamine with 4,5-dichlorophthalic acid has been studied, revealing unique hydrogen-bonding cation–anion interactions. Such molecular structures are valuable in the study of molecular interactions and pharmaceutical applications (Smith & Wermuth, 2009).

Nonequilibrium Sorption and Degradation Studies

Isopropylamine derivatives have been investigated for their sorption and degradation behaviors in soil-water systems. This research is crucial for understanding the environmental fate of agricultural chemicals and their impact on ecosystems (Gamerdinger, Lemley, & Wagenet, 1991).

Agricultural Chemicals in Groundwater

Studies have been conducted on the presence of isopropylamine derivatives in groundwater and their relation to land use. These findings are significant for assessing the environmental impact of agricultural practices and chemical pollutants (Kolpin, 1997).

Unusual Dealkylations in Aromatic Nucleophilic Substitution

The reaction of isopropylamine with certain compounds has shown unexpected dealkylation results, shedding light on reaction mechanisms that are important in organic synthesis and pharmaceutical chemistry (Nudelman & Socolovsky, 1980).

Wirkmechanismus

Target of Action

(4-Chlorobenzyl)isopropylamine is a compound that primarily targets the benzylic position in organic reactions . The benzylic position is a point on an organic molecule that is directly adjacent to an aromatic system, such as a benzene ring . The role of this target is crucial in the reactions involving (4-Chlorobenzyl)isopropylamine, as it is the site where the compound interacts and undergoes transformations .

Mode of Action

The mode of action of (4-Chlorobenzyl)isopropylamine involves its interaction with the benzylic position. The compound can participate in reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . In these reactions, (4-Chlorobenzyl)isopropylamine can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to various changes in the molecular structure .

Biochemical Pathways

The biochemical pathways affected by (4-Chlorobenzyl)isopropylamine involve the transformation of the compound through various reactions. These reactions can lead to the formation of different products, depending on the specific conditions and reactants present . The downstream effects of these pathways can result in the synthesis of new compounds, contributing to the diversity of organic molecules .

Result of Action

The result of the action of (4-Chlorobenzyl)isopropylamine is the formation of new compounds through various reactions. These reactions can lead to changes at the molecular and cellular levels, depending on the specific conditions and reactants involved . The exact effects would depend on the specific context in which the compound is used.

Action Environment

The action, efficacy, and stability of (4-Chlorobenzyl)isopropylamine can be influenced by various environmental factors. These can include the pH, temperature, and the presence of other compounds or reactants. For example, the rate and outcome of the reactions involving (4-Chlorobenzyl)isopropylamine can be affected by the concentration of the compound and the presence of catalysts .

Safety and Hazards

The safety data sheet for “(4-Chlorobenzyl)isopropylamine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZQVBQICNBWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513509 | |

| Record name | N-[(4-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorobenzyl)isopropylamine | |

CAS RN |

40066-21-5 | |

| Record name | N-[(4-Chlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

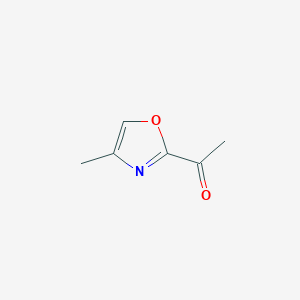

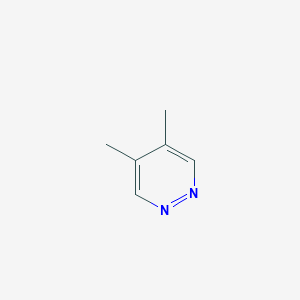

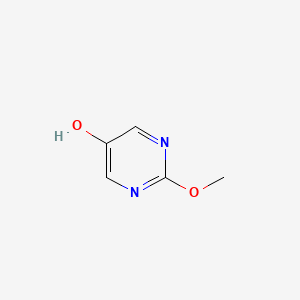

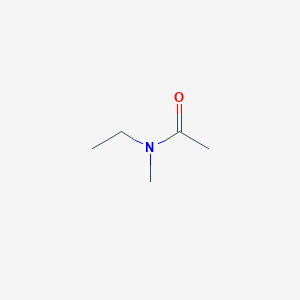

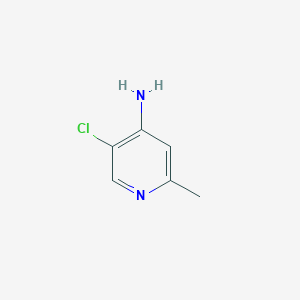

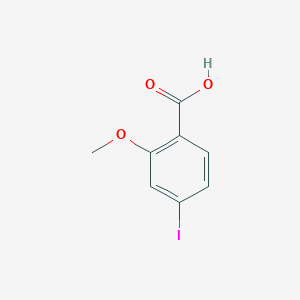

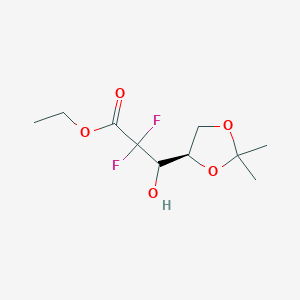

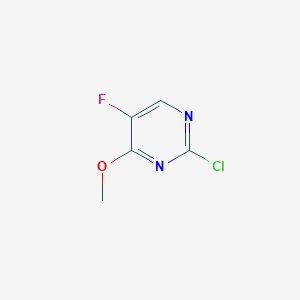

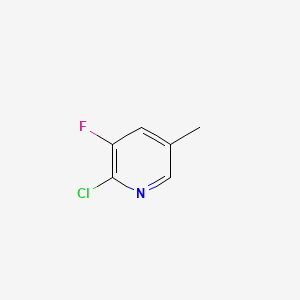

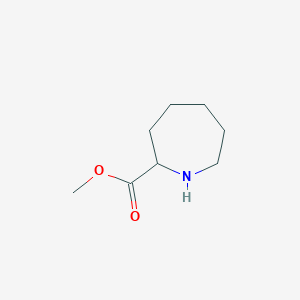

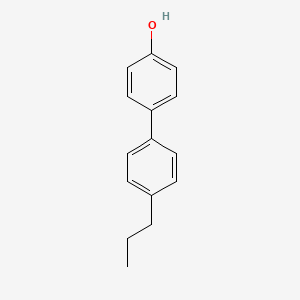

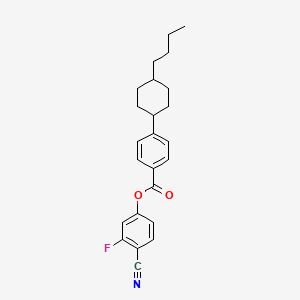

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.